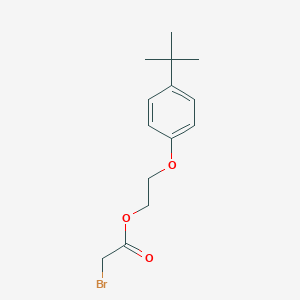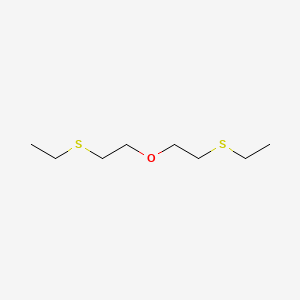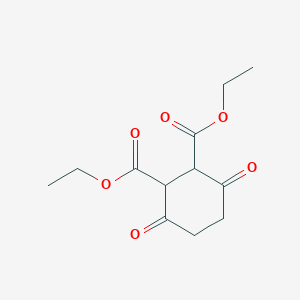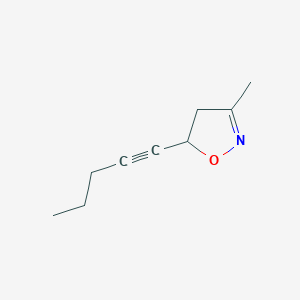
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is an organic compound with the molecular formula C14H19BrO3. It is a derivative of bromoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its role as an alkylating agent, which makes it valuable in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate typically involves the reaction of 2-(4-tert-butylphenoxy)ethanol with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the bromoacetyl bromide. The product is then purified through distillation or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being common reagents.
Major Products Formed
Nucleophilic substitution: Produces substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces 2-(4-tert-butylphenoxy)ethanol and bromoacetic acid.
Reduction: Produces 2-(4-tert-butylphenoxy)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-tert-butylphenoxy)ethyl 2-bromoacetate involves its role as an alkylating agent. The bromine atom is highly reactive and can form covalent bonds with nucleophilic sites in other molecules. This reactivity allows the compound to modify various substrates, making it useful in synthetic chemistry and drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Another bromoacetate derivative used as an alkylating agent.
tert-Butyl bromoacetate: Similar in structure and reactivity, used in similar applications.
Methyl bromoacetate: A smaller alkylating agent with similar chemical properties.
Uniqueness
2-(4-Tert-butylphenoxy)ethyl 2-bromoacetate is unique due to the presence of the tert-butylphenoxy group, which imparts specific steric and electronic properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications where selective reactivity is required .
Eigenschaften
CAS-Nummer |
6289-76-5 |
|---|---|
Molekularformel |
C14H19BrO3 |
Molekulargewicht |
315.20 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)ethyl 2-bromoacetate |
InChI |
InChI=1S/C14H19BrO3/c1-14(2,3)11-4-6-12(7-5-11)17-8-9-18-13(16)10-15/h4-7H,8-10H2,1-3H3 |
InChI-Schlüssel |
KZPGNETTXSBYOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-Chloro-4-[4-(4-methoxybenzene-1-sulfonyl)piperazin-1-yl]phenyl}furan-2-carboxamide](/img/structure/B14724148.png)

![5-Methylsulfanyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine](/img/structure/B14724162.png)
![5-((4'-((2,4-Diamino-3-((4-(4-ethoxyanilino)-3-sulfophenyl)diazenyl)-5-methylphenyl)diazenyl)[1,1'-biphenyl]-4-yl)diazenyl)-2-hydroxybenzoic acid](/img/structure/B14724170.png)


![N,3,5-trimethyl-4-[3-(methylcarbamothioylhydrazinylidene)butyl]pyrazole-1-carbothioamide](/img/structure/B14724185.png)


![Methyl 3-[4-(2-methylphenyl)piperazin-1-yl]propanoate](/img/structure/B14724211.png)


![N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-3-[[3-[[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]carbamoyl]phenyl]carbamoylamino]benzamide](/img/structure/B14724222.png)
![2-{(E)-[3-(Furan-2-yl)prop-2-en-1-ylidene]amino}ethan-1-ol](/img/structure/B14724233.png)
